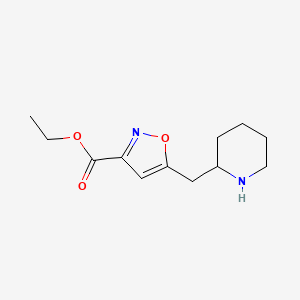

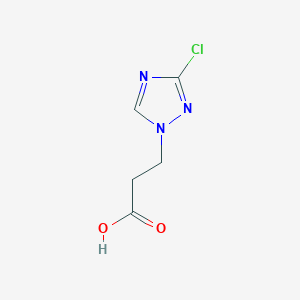

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

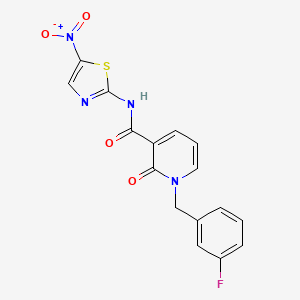

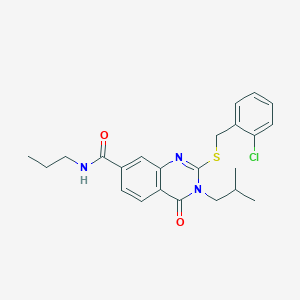

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid includes a 1,2,4-triazole ring with a chlorine atom attached to it . The molecular weight of the compound is 103.510 .Scientific Research Applications

Antimicrobial Activity

The compound “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” has been studied for its potential as an antimicrobial agent. Synthesized derivatives of this compound have shown inhibitory activity against various microbial strains. For instance, certain triazole and pyrazole compounds containing thiazole analogues have demonstrated significant growth inhibitory activity at minimal inhibitory concentration (MIC) values . These findings suggest that derivatives of the compound could be developed into potent antimicrobial agents.

Antioxidant Properties

Research has also explored the antioxidant capabilities of triazole derivatives. These compounds have been evaluated using the DPPH free radical-scavenging assay , revealing remarkable activity compared to standard antioxidants . This indicates that “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” and its derivatives could serve as a basis for developing new antioxidant drugs.

Anticancer Potential

The structure of “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” allows for the synthesis of compounds with potential anticancer activity. Studies have shown that certain triazole-containing scaffolds can induce apoptosis in cancer cells, such as the BT-474 cell line . This suggests that the compound could be a precursor for synthesizing new anticancer agents.

Drug Discovery

The triazole ring present in “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” is a common pharmacophore in drug discovery. It can form hydrogen-bonding and dipole interactions with biological receptors, making it a valuable scaffold for developing new pharmaceuticals . This compound could be used to synthesize a wide range of biologically active molecules.

Antiviral Research

Lastly, the compound has been implicated in antiviral research, particularly in the context of COVID-19. Molecular docking studies have suggested that triazole derivatives could inhibit the SARS-CoV-2 virus, indicating a potential role in discovering new antiviral drugs .

Future Directions

The future directions for research on 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid could include further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name |

3-(3-chloro-1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTWLJPHCFFRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(3,4-Dihydro-1H-isochromen-6-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2925131.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)